molecular formula C33H36N6O2 B2982897 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902929-79-7

1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2982897
CAS No.: 902929-79-7
M. Wt: 548.691
InChI Key:
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Description

1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a piperazine ring, a triazoloquinazoline core, and various substituents that contribute to its unique chemical properties. It is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. .

Scientific Research Applications

1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazoloquinazolines and piperazine derivatives. These compounds share structural similarities but may differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O2/c1-24(2)23-38-32(41)27-15-9-10-16-28(27)39-29(34-35-33(38)39)17-18-30(40)36-19-21-37(22-20-36)31(25-11-5-3-6-12-25)26-13-7-4-8-14-26/h3-16,24,31H,17-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDNPIDAVRHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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